
Macbecin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macbecin II, also known as this compound, is a useful research compound. Its molecular formula is C30H44N2O8 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficacy in Cancer Models
Research has shown that Macbecin II exhibits significant antitumor activity across various cancer types, particularly in colon cancer and prostate cancer models.
- Colon Cancer : A study identified this compound as having increased potency against SMAD4-negative colon cancer cells. The compound was shown to preferentially inhibit cell growth in these cells compared to SMAD4-expressing counterparts, suggesting its potential for targeted therapy in specific genetic contexts .
- Prostate Cancer : In murine xenograft models (DU145), this compound significantly reduced tumor growth rates. Its effectiveness was comparable to that of geldanamycin but with improved solubility and stability, making it an attractive lead for further development .
Table 1: Summary of Research Findings on this compound
Potential for Drug Development
The unique properties of this compound, including its selective action on specific cancer cell lines and its mechanism as an Hsp90 inhibitor, position it well for further development as an anticancer agent. Ongoing research aims to optimize its pharmacological properties and assess its efficacy in clinical settings.
- Clinical Trials : Future studies are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly focusing on its application in genetically defined populations with specific oncogenic profiles.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Macbecin II, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves modular polyketide synthase pathways, with purification via reverse-phase HPLC. Purity validation requires NMR (¹H/¹³C) for structural confirmation and LC-MS for quantitative assessment. Ensure reproducibility by adhering to protocols in peer-reviewed syntheses and reporting solvent systems, column specifications, and retention times .
Q. How is this compound’s structure characterized, and what techniques resolve ambiguities in stereochemical assignments?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration. For ambiguous cases, combine NOESY (Nuclear Overhauser Effect Spectroscopy) with computational modeling (e.g., DFT calculations) to validate stereochemistry. Cross-reference data with analogs like Geldanamycin to identify conserved structural motifs .
Q. What in vitro assays are most reliable for assessing this compound’s HSP90 inhibition activity?
- Methodological Answer : Use fluorescence polarization (FP) assays with purified HSP90 and fluorescently labeled geldanamycin. Include controls with known inhibitors (e.g., 17-AAG) to benchmark activity. Triplicate runs and dose-response curves (IC₅₀ calculations) are critical for reproducibility .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings in this compound’s efficacy across different cancer cell lines?
- Methodological Answer : Apply principal contradiction analysis: identify variables (e.g., cell line genetics, assay conditions) as the "principal aspect" driving discrepancies. Use meta-analysis to isolate confounding factors (e.g., hypoxia, pH) and validate findings via orthogonal assays (e.g., Western blot for client protein degradation) .
Q. What experimental designs optimize the study of this compound’s pharmacokinetic challenges, such as poor solubility and metabolic instability?
- Methodological Answer : Employ a tiered approach:
- In silico: Predict solubility/logP using tools like ChemAxon.
- In vitro: Simulate metabolic stability with liver microsomes.
- In vivo: Use pharmacokinetic models (e.g., compartmental analysis) with deuterated analogs to track metabolites. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize variables .
Q. What statistical methods validate this compound’s bioactivity data in high-throughput screening (HTS)?
- Methodological Answer : Apply Z-factor analysis to assess assay robustness. For hit confirmation, use Bayesian models to filter false positives. Normalize data against plate controls and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for cross-condition comparisons .
Q. How can researchers elucidate this compound’s off-target effects without compromising study validity?
- Methodological Answer : Combine chemoproteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockout screens. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction changes. Cross-validate findings with structural analogs to distinguish target-specific effects .
Q. Data Analysis and Interpretation
Q. What strategies address gaps in understanding this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform fragment-based drug design (FBDD) to map critical pharmacophores. Use molecular dynamics simulations to correlate binding free energy (ΔG) with activity. Compare SAR data with co-crystal structures of HSP90-Macbecin II complexes to identify non-covalent interactions .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other oncology agents?
- Methodological Answer : Apply Chou-Talalay combination index (CI) models. Use isobolograms to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate mechanisms via transcriptomics (e.g., RNA-seq) to identify overlapping pathways .
Q. Ethical and Reproducibility Considerations
Q. What ethical protocols are critical for in vivo studies involving this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Include power analysis to justify sample sizes, minimizing animal use. Report survival endpoints and humane euthanasia criteria. For toxicity studies, prioritize non-invasive imaging (e.g., PET-CT) to reduce distress .
Q. How can researchers enhance the reproducibility of this compound’s reported bioactivities?
特性
IUPAC Name |
(20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSFCSOFEPJFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。